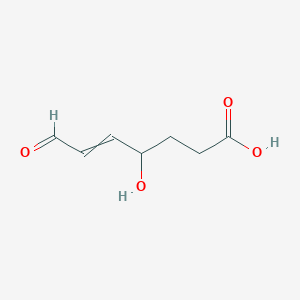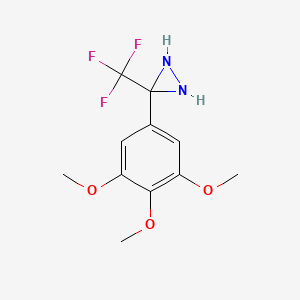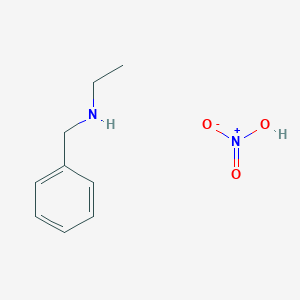
4-Hydroxy-7-oxohept-5-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Ethoxyethoxy)octa-2,5-diyne is a chemical compound with the molecular formula C12H18O2 It is characterized by the presence of an ethoxyethoxy group attached to an octa-2,5-diyne backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethoxyethoxy)octa-2,5-diyne typically involves the reaction of an appropriate alkyne with an ethoxyethanol derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 1-(1-Ethoxyethoxy)octa-2,5-diyne may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions: 1-(1-Ethoxyethoxy)octa-2,5-diyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.
科学的研究の応用
1-(1-Ethoxyethoxy)octa-2,5-diyne has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
作用機序
The mechanism by which 1-(1-Ethoxyethoxy)octa-2,5-diyne exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or chemical reactions. The pathways involved can include signal transduction, metabolic pathways, or other biochemical processes.
類似化合物との比較
1-(1-Ethoxyethoxy)octa-2,5-diyne can be compared with other similar compounds, such as:
1-(1-Methoxyethoxy)octa-2,5-diyne: Similar structure but with a methoxy group instead of an ethoxy group.
1-(1-Ethoxyethoxy)hexa-2,5-diyne: Similar structure but with a shorter carbon chain.
1-(1-Ethoxyethoxy)deca-2,5-diyne: Similar structure but with a longer carbon chain.
特性
CAS番号 |
922508-93-8 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC名 |
4-hydroxy-7-oxohept-5-enoic acid |
InChI |
InChI=1S/C7H10O4/c8-5-1-2-6(9)3-4-7(10)11/h1-2,5-6,9H,3-4H2,(H,10,11) |
InChIキー |
AWMMWTOCJYFDHE-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)O)C(C=CC=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(2-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14195423.png)
![2-Phenyl-1-[4-[4-[4-(2-phenylindol-1-yl)phenyl]phenyl]phenyl]indole](/img/structure/B14195426.png)
![5-Chloro-2-[(2-isopropyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14195435.png)
![3-Iodo-5-methoxy-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole](/img/structure/B14195440.png)
![1-Methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14195448.png)






![1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-4-phenyl-](/img/structure/B14195496.png)
